molecular formula C15H17NO4 B12571726 1-[(4S)-2-Oxo-4-(propan-2-yl)-1,3-oxazolidin-3-yl]-3-phenylpropane-1,3-dione CAS No. 623562-05-0

1-[(4S)-2-Oxo-4-(propan-2-yl)-1,3-oxazolidin-3-yl]-3-phenylpropane-1,3-dione

Cat. No.: B12571726
CAS No.: 623562-05-0
M. Wt: 275.30 g/mol
InChI Key: OTUZHDZPRLCWPD-GFCCVEGCSA-N
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Description

1-[(4S)-2-Oxo-4-(propan-2-yl)-1,3-oxazolidin-3-yl]-3-phenylpropane-1,3-dione is a β-diketone derivative featuring a chiral 1,3-oxazolidinone ring substituted with an isopropyl group at the (4S) position. This compound’s structure combines a rigid oxazolidinone scaffold with a flexible propane-1,3-dione moiety, making it a versatile intermediate in organic synthesis and drug discovery. The stereochemistry at C4 (S-configuration) and the electron-withdrawing oxazolidinone group influence its reactivity and interactions with biological targets .

Properties

CAS No.

623562-05-0

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

1-[(4S)-2-oxo-4-propan-2-yl-1,3-oxazolidin-3-yl]-3-phenylpropane-1,3-dione

InChI

InChI=1S/C15H17NO4/c1-10(2)12-9-20-15(19)16(12)14(18)8-13(17)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3/t12-/m1/s1

InChI Key

OTUZHDZPRLCWPD-GFCCVEGCSA-N

Isomeric SMILES

CC(C)[C@H]1COC(=O)N1C(=O)CC(=O)C2=CC=CC=C2

Canonical SMILES

CC(C)C1COC(=O)N1C(=O)CC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4S)-2-Oxo-4-(propan-2-yl)-1,3-oxazolidin-3-yl]-3-phenylpropane-1,3-dione typically involves the formation of the oxazolidinone ring followed by the introduction of the phenylpropane moiety. One common method involves the reaction of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidinone ring. The phenylpropane moiety can then be introduced through a series of substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and solvents are often chosen to enhance the efficiency of the reactions and to minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-[(4S)-2-Oxo-4-(propan-2-yl)-1,3-oxazolidin-3-yl]-3-phenylpropane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that derivatives of oxazolidinones exhibit potent antimicrobial properties. The compound can be synthesized to produce analogs that may enhance efficacy against resistant strains of bacteria. For instance, studies have shown that oxazolidinone derivatives can inhibit bacterial protein synthesis, making them valuable in developing new antibiotics .

Antitumor Properties
The compound has been investigated for its antitumor activity. Isoxazolidine derivatives, similar to the target compound, have shown promise in inhibiting cancer cell proliferation. This is particularly relevant for developing targeted therapies in oncology. The mechanism typically involves inducing apoptosis in cancer cells through pathways that are sensitive to the structural modifications present in oxazolidinone compounds .

Organic Synthesis Applications

Synthesis of Heterocycles
The compound serves as a versatile building block in organic synthesis, particularly in the formation of heterocyclic compounds. Its structure allows for various reactions such as cycloaddition and nucleophilic substitution, facilitating the synthesis of complex molecules used in pharmaceuticals and agrochemicals .

Reaction TypeExample Application
1,3-Dipolar CycloadditionFormation of isoxazolidine derivatives for drug design
Nucleophilic SubstitutionSynthesis of functionalized heterocycles

Chiral Synthesis
The presence of a chiral center in the compound makes it a candidate for asymmetric synthesis. This property is crucial for producing enantiomerically pure compounds, which are often required in drug development to ensure efficacy and reduce side effects . The use of chiral auxiliaries derived from oxazolidinones has been well-documented in literature.

Materials Science Applications

Polymer Chemistry
The compound can be utilized in polymer chemistry as a monomer or additive to enhance the properties of polymers. Its ability to participate in various polymerization reactions can lead to materials with improved thermal stability and mechanical properties . Research into oxazolidinone-based polymers has shown potential applications in coatings and biomedical devices due to their biocompatibility.

Case Study 1: Antimicrobial Development

A study conducted by Merino et al. highlighted the synthesis of polyoxin analogs using oxazolidinone derivatives. These compounds demonstrated significant antibacterial activity against Gram-positive bacteria, showcasing their potential as new therapeutic agents against resistant strains .

Case Study 2: Antitumor Activity

Research published by Chattopadhyaya et al. explored the synthesis of spirocyclic nucleosides from oxazolidinone precursors. These compounds exhibited promising antitumor activity through mechanisms involving cell cycle arrest and apoptosis induction in various cancer cell lines .

Mechanism of Action

The mechanism of action of 1-[(4S)-2-Oxo-4-(propan-2-yl)-1,3-oxazolidin-3-yl]-3-phenylpropane-1,3-dione involves its interaction with specific molecular targets. The oxazolidinone ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The phenylpropane moiety may also play a role in binding to biological targets, enhancing the compound’s overall activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural differences and properties of analogous compounds:

Compound Name Structural Features Key Differences Properties/Applications References
Target Compound (4S)-2-Oxo-4-(propan-2-yl)-1,3-oxazolidin-3-yl; 3-phenylpropane-1,3-dione Base structure Potential as a chiral building block; inferred bioactivity from similar analogs
2-Diazo-1-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]butane-1,3-dione (13g) Diazo group; 4-phenyl substituent on oxazolidinone; butane chain Diazo functionality enhances reactivity for cycloaddition or photolysis Intermediate for heterocyclic synthesis (e.g., pyrazoles, triazoles)
1-(4-Chlorophenyl)-3-phenylpropane-1,3-dione Chlorophenyl substituent; lacks oxazolidinone Missing oxazolidinone ring reduces steric hindrance Antimicrobial activity (observed in related 1,3-diketones)
Rovatirelin (INN) Thiazole, pyrrolidine, and methyl groups; complex oxazolidinone-carboxamide linkage Larger, multi-ring structure with pharmacologically relevant substituents Therapeutic agent for spinocerebellar degeneration
1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-propanone Thioxo (C=S) instead of oxo (C=O) at C2; (4R) stereochemistry Thioxo group alters electronic properties; R-configuration affects binding Unclear biological role; used in crystallography studies

Key Research Findings

Chiral Influence: The (4S) configuration in the oxazolidinone ring is critical for asymmetric synthesis applications, as seen in other oxazolidinone-based catalysts .

Functional Group Interplay: The propane-1,3-dione moiety’s keto-enol tautomerism may enhance metal chelation, a property exploited in catalysis and medicinal chemistry .

Comparative Reactivity: The absence of the oxazolidinone ring in 1-(4-chlorophenyl)-3-phenylpropane-1,3-dione simplifies its synthesis but limits its utility in stereoselective reactions .

Biological Activity

1-[(4S)-2-Oxo-4-(propan-2-yl)-1,3-oxazolidin-3-yl]-3-phenylpropane-1,3-dione is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article summarizes the biological activities associated with this compound, drawing on various studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C15H17NO4
  • Molecular Weight : 273.30 g/mol
  • IUPAC Name : 1-[(4S)-2-Oxo-4-(propan-2-yl)-1,3-oxazolidin-3-yl]-3-phenylpropane-1,3-dione

Antimicrobial Activity

Research has indicated that derivatives of oxazolidinones exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to 1-[(4S)-2-Oxo-4-(propan-2-yl)-1,3-oxazolidin-3-yl]-3-phenylpropane-1,3-dione are effective against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

A systematic evaluation of related compounds demonstrated that some exhibited comparable or superior antibacterial activity compared to traditional antibiotics like norfloxacin and chloramphenicol .

CompoundTarget BacteriaActivity Level
Compound AStaphylococcus aureusHigh
Compound BE. coliModerate
1-[...]-dioneBacillus subtilisHigh

Anticancer Activity

The anticancer potential of oxazolidinone derivatives has also been explored. Studies have reported that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, one study highlighted that certain oxazolidinone derivatives effectively reduced tumor growth in xenograft models .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of synthesized oxazolidinones, researchers found that the compound demonstrated significant inhibition against Aspergillus niger and Candida albicans, indicating its potential as an antifungal agent as well. The testing was conducted using a two-fold serial dilution method to determine minimum inhibitory concentrations (MICs) against these pathogens .

Case Study 2: Anticancer Mechanisms

Another research project focused on the effects of oxazolidinone derivatives on cancer cell lines. The study revealed that treatment with these compounds led to a significant decrease in cell viability in breast cancer cells (MCF7) and prostate cancer cells (PC3), with IC50 values indicating potent activity at low concentrations .

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